

Physical and chemical properties of Pasakbumin B

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A Comprehensive Technical Guide on Pasakbumin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasakbumin B, also known as 13α -(21)-Epoxyeurycomanone, is a bioactive C20 quassinoid diterpenoid isolated from the roots of Eurycoma longifolia Jack. This plant, commonly known as Tongkat Ali or Pasak Bumi, is a well-regarded herbal medicinal plant originating from Southeast Asia, where it has been traditionally used for its antimalarial, aphrodisiac, anti-diabetic, and antipyretic properties. **Pasakbumin B**, along with other quassinoids, is a major contributor to the plant's pharmacological activities. Notably, it has demonstrated potent antiulcer and cytotoxic activities, making it a compound of significant interest for further research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Pasakbumin B** are summarized below. These properties are crucial for its handling, formulation, and analysis in a research setting.



Property	Value	Reference
IUPAC Name	(1R,4S,5R,6R,7R,8R,11R,13S, 17S,18S,19R)-4,5,7,8,17- pentahydroxy-14,18- dimethylspiro[3,10- dioxapentacyclo[9.8.0.0 ¹ ,7.0 ⁴ ,1 ⁹ .0 ¹³ ,1 ⁸]nonadec-14-ene-6,2'- oxirane]-9,16-dione	
Synonyms	13α-(21)-Epoxyeurycomanone	_
Molecular Formula	C20H24O10	
Molecular Weight	424.40 g/mol	_
Physical Description	Crystalline solid	
Source	Roots of Eurycoma longifolia Jack	-
Purity	≥98% (Commercially available)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	•
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month (protect from light)	_
Computed Properties		
XLogP3-AA	-3.2	_
Hydrogen Bond Donor Count	5	-
Hydrogen Bond Acceptor Count	10	_
Rotatable Bond Count	0	-

Spectral Data

Foundational & Exploratory





While specific, detailed spectral data files for **Pasakbumin B** are not readily available in public databases, the structural elucidation of this and related quassinoids relies on a combination of the following standard spectroscopic techniques. The expected characteristic signals are described based on the known structure and data from similar compounds.[1][2][3]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula (C₂₀H₂₄O₁₀) by providing a precise mass measurement.[2] Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for determining the carbon-hydrogen framework.[5][6] 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivity and assign specific protons and carbons, confirming the complex polycyclic structure of the quassinoid.[2]
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3400 cm⁻¹), carbonyl groups (C=O) of the lactone and ketone (around 1700-1730 cm⁻¹), and C-O stretching vibrations (1000-1300 cm⁻¹).[7][8]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to identify chromophores within the molecule.[9][10] Quassinoids typically exhibit absorption maxima related to their α,β-unsaturated ketone and other conjugated systems.[9]

Biological Activities and Signaling Pathways

Pasakbumin B has been identified as a potent bioactive compound with several pharmacological effects.

- Antiulcer Activity: Both Pasakbumin B and the related Pasakbumin A (Eurycomanone) have demonstrated significant antiulcer activity.[11] Studies suggest that extracts from E. longifolia are as effective as ranitidine in treating ethanol-induced gastric lesions in rat models.
- Cytotoxic Activity: Pasakbumin B has displayed strong cytotoxicity against A-549 human lung cancer cell lines. This activity is a common feature among quassinoids isolated from E. longifolia.



Apoptosis Signaling Pathway

The cytotoxic effects of quassinoids from E. longifolia, such as eurycomanone, are often mediated through the induction of apoptosis.[12] While the specific pathway for **Pasakbumin B** is not fully elucidated, it is hypothesized to follow the intrinsic (mitochondrial) apoptosis pathway, similar to related compounds. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like BAX.[13][14] BAX translocates to the mitochondrial outer membrane, where it disrupts membrane integrity, leading to the release of cytochrome c.[15][16] This event triggers a caspase cascade, starting with the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[13][17] The process is negatively regulated by anti-apoptotic proteins like Bcl-2, which prevent mitochondrial permeabilization.[12][18] It is proposed that **Pasakbumin B** promotes apoptosis by shifting the balance in favor of pro-apoptotic proteins, potentially by up-regulating BAX and/or down-regulating Bcl-2.[12][18]



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Fig. 1: Hypothesized Intrinsic Apoptosis Pathway for **Pasakbumin B**.

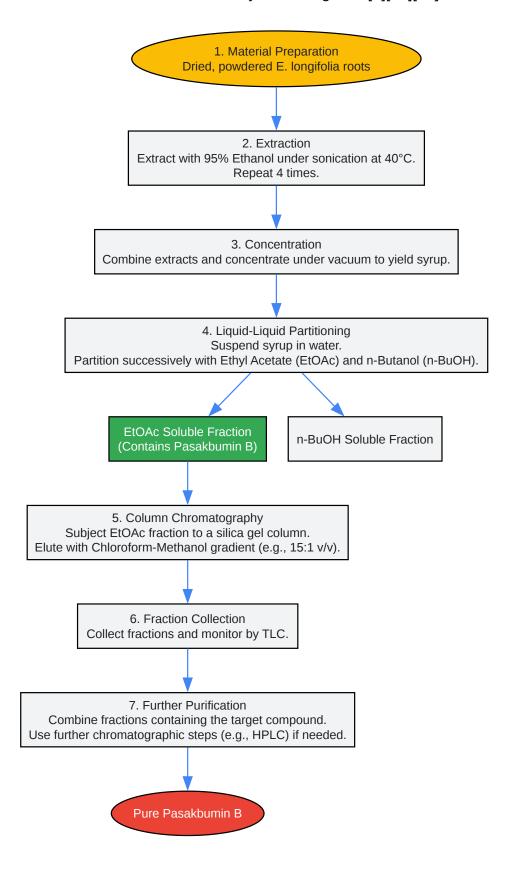
Experimental Protocols

Detailed protocols are provided for the isolation of **Pasakbumin B** from its natural source and for key biological assays.

Isolation and Purification of Pasakbumin B



This protocol describes a general method for the extraction and isolation of quassinoids, including **Pasakbumin B**, from the roots of Eurycoma longifolia.[3][19][20]





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Fig. 2: General workflow for the isolation of **Pasakbumin B**.

Methodology:

- Extraction: The powdered root material of E. longifolia is extracted exhaustively with 95% ethanol at 40°C, often aided by sonication to improve efficiency.
- Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude syrup.
- Partitioning: The syrup is suspended in water and partitioned sequentially with solvents of
 increasing polarity, typically ethyl acetate and then n-butanol. Quassinoids like Pasakbumin
 B are typically found in the ethyl acetate fraction.
- Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
- Elution & Fractionation: The column is eluted with a solvent system such as a chloroformmethanol gradient. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
- Final Purification: Fractions containing Pasakbumin B are pooled and may be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥98%).
- Characterization: The structure of the isolated compound is confirmed using spectroscopic methods (MS, NMR, IR).

Antiulcer Activity Assay (Ethanol-Induced Rat Model)

This protocol is a standard method for evaluating the gastroprotective effects of a compound against ethanol-induced gastric lesions.[21][22][23][24]

Methodology:



- Animal Preparation: Wistar rats (200-300g) are fasted for 36-48 hours before the experiment but are allowed free access to water.
- Grouping: Animals are divided into several groups (n=6 per group):
 - Group I (Negative Control): Receives the vehicle (e.g., distilled water).
 - Group II (Positive Control): Receives a standard antiulcer drug (e.g., Ranitidine or Cimetidine, 100 mg/kg).
 - Group III, IV, V (Test Groups): Receive Pasakbumin B at different doses, administered orally (p.o.).
- Dosing: The vehicle, standard drug, or Pasakbumin B is administered to the respective groups.
- Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of 1 mL of an ulcerogenic agent (e.g., 80-90% ethanol).[21][22]
- Evaluation: After another hour, the animals are sacrificed via cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.
- Ulcer Index Measurement: The gastric mucosa is examined for lesions. The ulcer index can be calculated by scoring the number and severity of lesions or by measuring the total area of lesions using image processing software.[25]
- Statistical Analysis: The percentage of ulcer inhibition is calculated for the treated groups relative to the negative control group. Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural compounds.[19][26][27]

Methodology:



- Cell Seeding: Human cancer cells (e.g., A-549) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
- Compound Treatment: The cells are treated with various concentrations of **Pasakbumin B** (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 hours). Control wells receive only the vehicle.
- MTT Addition: At the end of the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

Pasakbumin B is a promising quassinoid from Eurycoma longifolia with significant, scientifically validated biological activities, particularly in the areas of gastroprotection and cancer cytotoxicity. The detailed properties and protocols provided in this guide serve as a foundational resource for researchers aiming to explore its therapeutic potential further. The hypothesized mechanism of action via the intrinsic apoptosis pathway offers a clear direction for future mechanistic studies. Continued investigation into **Pasakbumin B** could lead to the development of novel therapeutic agents for treating ulcers and various forms of cancer.

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